molecular formula C10H10N2O B141066 [4-(1H-pyrazol-1-yl)phenyl]methanol CAS No. 143426-49-7

[4-(1H-pyrazol-1-yl)phenyl]methanol

Cat. No. B141066
M. Wt: 174.2 g/mol
InChI Key: MMGMLIHSHFKRDK-UHFFFAOYSA-N
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Description

“[4-(1H-pyrazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H10N2O . It is used as an analytical reagent for the quantitative identification of carbonyl functional groups . It is a good nucleophile for carbonyl aldehydes and ketones in the formation of Schiff bases .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, semicarbazone derivatives were synthesized by reacting with the corresponding hydrazide in refluxing methanol .


Molecular Structure Analysis

The molecular structure of “[4-(1H-pyrazol-1-yl)phenyl]methanol” consists of a pyrazole ring attached to a phenyl ring through a methanol group . The InChI code for this compound is InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2 .


Chemical Reactions Analysis

The compound “[4-(1H-pyrazol-1-yl)phenyl]methanol” can participate in various chemical reactions. For example, it can act as a nucleophile in the formation of Schiff bases with carbonyl aldehydes and ketones .


Physical And Chemical Properties Analysis

“[4-(1H-pyrazol-1-yl)phenyl]methanol” is a compound with a molecular weight of 174.20 g/mol . It has a topological polar surface area of 38 Ų and a rotatable bond count of 2 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Antimicrobial Activity

  • A series of compounds including derivatives of 1H-pyrazol have demonstrated good antimicrobial activity, with some showing higher activity due to the presence of a methoxy group (Kumar, Kumar, Kumar, & Kumar, 2012).
  • Another study synthesized pyrazole derivatives and found considerable antifungal activity, though with poor antibacterial activity against the tested strains (Goel, Drabu, Afzal, & Bawa, 2014).

Synthesis and Characterization

  • The synthesis of pyrazoles and their derivatives, including 1H-pyrazol-5-ol, has been a topic of interest due to wide applications in pharmaceutical and agrochemical industries (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).
  • Research on the crystal structure of related pyrazole compounds has been conducted to better understand their physical properties (Cao, Dong, Shen, & Dong, 2010).

Biological and Pharmaceutical Applications

Future Directions

The future directions for the study of “[4-(1H-pyrazol-1-yl)phenyl]methanol” and its derivatives could include further exploration of their synthesis, chemical properties, and potential biological activities . Additionally, the development of new derivatives and the investigation of their mechanisms of action could be areas of future research .

properties

IUPAC Name

(4-pyrazol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGMLIHSHFKRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380116
Record name [4-(1H-Pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-pyrazol-1-yl)phenyl]methanol

CAS RN

143426-49-7
Record name [4-(1H-Pyrazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1H-pyrazol-1-yl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(1H-pyrazol-1-yl)benzoate (73.7 g) in THF (500 mL) were added sodium borohydride (19.5 g) and calcium chloride (56.8 g) under ice-cooling, and the mixture was stirred at room temperature for 16 hr, and then heated with reflux for 2 days. The reaction mixture was diluted with 1N hydrochloric acid, and the mixture was extracted with ethyl acetate (×4). The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was washed with tert-butyl methyl ether to give the title compound (49.6 g).
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
56.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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